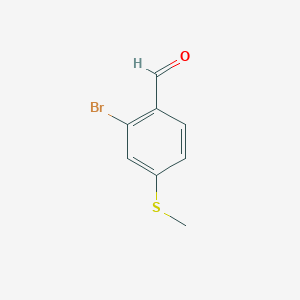
2-Bromo-4-(methylsulfanyl)benzaldehyde
Cat. No. B8571154
M. Wt: 231.11 g/mol
InChI Key: WNCYJCBJDXPRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07144913B2
Procedure details


To 2-bromo-4-fluorobenzaldehyde (150 mg, 0.74 mmol) in methanol (2 mL) was added sodium thiomethoxide (80 mg, 1.1 mmol). The reaction mixture was heated to 50° C. for 1 hour. After cooling, the mixture was quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic layers were dried over Na2SO4, concentrated, and used as such.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:11][S-:12].[Na+]>CO>[Br:1][C:2]1[CH:9]=[C:8]([S:12][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[S-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was quenched with saturated aqueous NH4Cl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)SC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
